1,3-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are known to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Dihetaryl thioketones possessing thiophen-2-yl and selenophen-2-yl rings react as “superdienophilic” reagents with nonactivated 1,3-dienes such as 2,3-dimethylbuta-1,3-diene, cyclopentadiene, and mixtures of isomeric hexa-2,4-dienes to produce the expected 2H-thiopyrans .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Anti-inflammatory Activity : Thiophene derivatives, including the compound , have been investigated for their anti-inflammatory properties . These molecules may help mitigate inflammation-related conditions.
- Antitumor Activity : Some thiophene derivatives exhibit antitumor effects, which could be relevant in cancer research .
- Antifungal Activity : The compound has been evaluated for its antifungal potential against various fungi .
- Other Therapeutic Properties : Thiophene-based compounds have shown promise as anti-psychotic, anti-arrhythmic, anti-anxiety, and antioxidant agents .
- Organic Semiconductors : Thiophene derivatives play a crucial role in the development of organic semiconductors . These materials are essential for electronic devices.
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-mediated molecules contribute to the fabrication of OLEDs, which are used in displays and lighting technology .
- Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . They help protect metals from corrosion.
Medicinal Chemistry
Material Science
Corrosion Inhibition
Other Applications
Mechanism of Action
Biochemical Pathways
The compound’s action on cholinesterase enzymes affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting the breakdown of acetylcholine, the compound enhances the signal transmission in this pathway .
Pharmacokinetics
suggests that it may be well-absorbed in the body
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes. This can lead to enhanced nerve signal transmission and various physiological effects. Thiophene derivatives, such as this compound, have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-7-6-8(17(2)16-7)10(18)13-12-15-14-11(19-12)9-4-3-5-20-9/h3-6H,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLSJNCJSXGCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide |
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